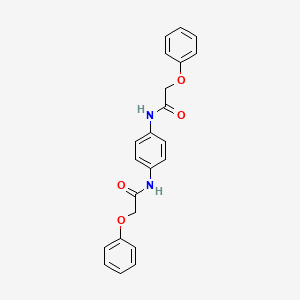![molecular formula C18H16N2O2S2 B3437721 N,N'-[1,4-phenylenebis(methylene)]di(2-thiophenecarboxamide)](/img/structure/B3437721.png)
N,N'-[1,4-phenylenebis(methylene)]di(2-thiophenecarboxamide)
Vue d'ensemble
Description
N,N'-[1,4-phenylenebis(methylene)]di(2-thiophenecarboxamide), commonly referred to as PTAA, is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. PTAA is a yellow powder that is soluble in organic solvents, and its chemical formula is C20H16N2O2S2.
Mécanisme D'action
The mechanism of action of PTAA is not fully understood, but it is believed to involve the interaction of PTAA with the target molecule or surface. In organic electronics, PTAA acts as a hole transport material by facilitating the movement of positive charge carriers. In sensors, PTAA interacts with the target molecule or surface, resulting in a change in the electrical conductivity or optical properties of the material.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of PTAA. However, studies have shown that PTAA is non-toxic and biocompatible, making it a promising material for biomedical applications. PTAA has been used as a coating material for medical devices and implants due to its biocompatibility and ability to prevent bacterial adhesion.
Avantages Et Limitations Des Expériences En Laboratoire
PTAA has several advantages for lab experiments, including its high solubility in organic solvents, ease of synthesis, and stability. However, PTAA has some limitations, including its sensitivity to moisture and air, which can affect its properties and performance. Additionally, PTAA can be difficult to handle due to its yellow color and tendency to form aggregates.
Orientations Futures
There are several future directions for the research and development of PTAA. One area of interest is the use of PTAA in flexible and wearable electronics, where its high charge carrier mobility and stability can be utilized. Another area of interest is the use of PTAA in biomedical applications, such as drug delivery and tissue engineering. Additionally, the development of new synthesis methods and the optimization of PTAA properties for specific applications are also areas of future research.
Conclusion:
In conclusion, PTAA is a promising material with potential applications in various fields, including organic electronics, sensors, and biomedical devices. Its ease of synthesis, stability, and biocompatibility make it an attractive material for research and development. Further research is needed to fully understand the mechanism of action of PTAA and to optimize its properties for specific applications.
Applications De Recherche Scientifique
PTAA has been extensively studied for its potential use in various applications, including organic electronics, solar cells, and sensors. In organic electronics, PTAA has been used as a hole transport material due to its high charge carrier mobility and stability. PTAA has also been used as a buffer layer in organic solar cells to improve their efficiency. Additionally, PTAA has been used as a sensing material for the detection of gases and vapors due to its high sensitivity and selectivity.
Propriétés
IUPAC Name |
N-[[4-[(thiophene-2-carbonylamino)methyl]phenyl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S2/c21-17(15-3-1-9-23-15)19-11-13-5-7-14(8-6-13)12-20-18(22)16-4-2-10-24-16/h1-10H,11-12H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCRAEZTRSBTJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=CC=C(C=C2)CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-bromo-N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-furamide](/img/structure/B3437653.png)
![2-[(2,6-dichlorobenzyl)thio]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide](/img/structure/B3437656.png)
![3-({3-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3437669.png)
![8-mercapto-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3437675.png)
![N-(2-{[2-(diethylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B3437683.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B3437694.png)
![3-[(4-bromobenzoyl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B3437701.png)
![4-nitrophenyl N-[(benzyloxy)carbonyl]isoleucinate](/img/structure/B3437705.png)

![isopropyl 5-methyl-4-phenyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3437747.png)
![isopropyl 2-[(3-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3437749.png)
![methyl 5-{[(4-chlorophenyl)amino]carbonyl}-4-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3437756.png)